molecular formula C11H7BrFN3O2 B2498089 N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 899956-94-6

N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2498089
CAS No.: 899956-94-6
M. Wt: 312.098
InChI Key: JQJUQTKRZLQFEN-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound with a complex structure that includes a bromine and fluorine-substituted phenyl ring, a pyridazine ring, and a carboxamide group

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological molecules.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the 4-bromo-2-fluoroaniline, which is then subjected to a series of reactions to introduce the pyridazine ring and the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can help in achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents on the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted phenyl and pyridazine derivatives, such as:

  • 4-bromo-2-fluorobiphenyl
  • N-(4-fluorophenyl)-2-bromo-benzamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFN3O2/c12-6-1-2-8(7(13)5-6)14-11(18)9-3-4-10(17)16-15-9/h1-5H,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJUQTKRZLQFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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